4-[(1H-imidazol-4-yl)methyl]phenol
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Overview
Description
4-[(1H-imidazol-4-yl)methyl]phenol is an organic compound that belongs to the class of phenylimidazoles. This compound features a benzene ring linked to an imidazole ring through a carbon-carbon bond. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-[(1H-imidazol-4-yl)methyl]phenol involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde. This reaction typically proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[(1H-imidazol-4-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-[(1H-imidazol-4-yl)methyl]phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-[(1H-imidazol-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole-containing compounds are known to inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs . Additionally, the phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.
Omeprazole: An antiulcer drug that includes an imidazole ring.
Uniqueness
4-[(1H-imidazol-4-yl)methyl]phenol is unique due to its specific substitution pattern, which combines the properties of both the imidazole and phenol groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
911701-06-9 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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